molecular formula C6H12O6 B1681917 L-(-)-Sorbose CAS No. 87-79-6

L-(-)-Sorbose

Cat. No.: B1681917
CAS No.: 87-79-6
M. Wt: 180.16 g/mol
InChI Key: BJHIKXHVCXFQLS-UHFFFAOYSA-N
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Description

L-(-)-Sorbose is a naturally occurring monosaccharide, specifically a ketohexose, which is found in certain fruits and berries. It is an important intermediate in the biosynthesis of ascorbic acid (vitamin C) in plants and microorganisms. This compound is known for its sweet taste and is used in various industrial applications, including the production of vitamin C.

Preparation Methods

Synthetic Routes and Reaction Conditions: L-(-)-Sorbose can be synthesized through the microbial oxidation of D-sorbitol using bacteria such as Gluconobacter oxydans. The reaction conditions typically involve an aerobic environment with controlled pH and temperature to optimize the yield of this compound.

Industrial Production Methods: In industrial settings, this compound is produced through a biotechnological process involving the fermentation of D-sorbitol. The process includes the following steps:

    Fermentation: D-sorbitol is fermented using Gluconobacter oxydans.

    Separation: The resulting mixture is separated to isolate this compound.

    Purification: The isolated this compound is purified through crystallization or other purification techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: L-(-)-Sorbose undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce L-sorbose acid.

    Reduction: It can be reduced to form D-sorbitol.

    Isomerization: this compound can isomerize to form other sugars such as L-fructose.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst are used.

    Isomerization: Isomerization can be catalyzed by enzymes or acidic conditions.

Major Products:

    Oxidation: L-sorbose acid.

    Reduction: D-sorbitol.

    Isomerization: L-fructose.

Scientific Research Applications

L-(-)-Sorbose has several scientific research applications, including:

    Chemistry: It is used as a starting material in the synthesis of various organic compounds.

    Biology: this compound is studied for its role in the metabolic pathways of certain microorganisms.

    Medicine: It is a key intermediate in the industrial production of vitamin C, which is essential for human health.

    Industry: this compound is used in the food industry as a sweetener and in the pharmaceutical industry for the production of ascorbic acid.

Mechanism of Action

The mechanism of action of L-(-)-Sorbose involves its conversion into ascorbic acid in plants and microorganisms. The molecular targets and pathways include:

    Enzymatic Conversion: this compound is converted to L-sorbosone by the enzyme sorbose dehydrogenase.

    Biosynthetic Pathway: L-sorbosone is further converted to 2-keto-L-gulonic acid, which is then transformed into ascorbic acid.

Comparison with Similar Compounds

    D-Fructose: Another ketohexose with similar chemical properties but different biological roles.

    L-Fructose: An isomer of L-(-)-Sorbose with similar chemical structure but different metabolic pathways.

This compound stands out due to its specific use in the production of vitamin C, making it a valuable compound in both scientific research and industrial applications.

Properties

IUPAC Name

1,3,4,5,6-pentahydroxyhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHIKXHVCXFQLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50859146
Record name Hex-2-ulose
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URL https://comptox.epa.gov/dashboard/DTXSID50859146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87-79-6, 139686-85-4, 551-68-8
Record name sorbose
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hex-2-ulose
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Psicose
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Synthesis routes and methods

Procedure details

L-Fructose, which has not been found in nature, was synthesized for the first time by Fischer. See E. Fischer, Ber., 23 (1890) 370-394. DL-Glucose phenylosazone was prepared from α-acrose and hydrolyzed to the glycosulose, which was reduced to DL-fructose. L-Fructose was isolated from the mixture. L-Fructose was later synthesized by Wolfrom and Thompson from L-arabinonic acid in five steps. See M. L. Wolfrom and A. Thompson, Methods of Carbohydr. Chem., 1 (1962) 118-120.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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